molecular formula C10H15N3O2 B1466634 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1247742-65-9

1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1466634
CAS RN: 1247742-65-9
M. Wt: 209.24 g/mol
InChI Key: OBLCMHUEEANYHO-UHFFFAOYSA-N
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Description

The compound “1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a cyclohexylmethyl group and a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, one of which is connected to a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexylmethyl group would consist of a cyclohexane ring with a methyl group attached to one of its carbon atoms . The 1,2,3-triazole ring would be a five-membered ring with two nitrogen atoms and three carbon atoms . One of these carbon atoms would be connected to a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The cyclohexylmethyl group might undergo reactions typical of cycloalkanes . The 1,2,3-triazole ring could participate in reactions typical of aromatic heterocycles. The carboxylic acid group could undergo reactions such as esterification, amidation, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a liquid, it could pose a risk of skin and eye irritation . It could also be harmful if swallowed or inhaled .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals, materials science, and chemical synthesis . Further studies could also investigate its physical and chemical properties, and how these properties could be manipulated for specific applications .

properties

IUPAC Name

1-(cyclohexylmethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-10(15)9-7-13(12-11-9)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLCMHUEEANYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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